N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate
Description
Properties
CAS No. |
82799-37-9 |
|---|---|
Molecular Formula |
C23H46N2O2.CH4O4S C24H50N2O6S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(Z)-N-[2-(3-hydroxypropylamino)ethyl]octadec-9-enamide;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H46N2O2.CH4O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)25-21-20-24-19-17-22-26;1-5-6(2,3)4/h9-10,24,26H,2-8,11-22H2,1H3,(H,25,27);1H3,(H,2,3,4)/b10-9-; |
InChI Key |
WOJFQTBHOGDZSA-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate typically involves the reaction of oleamide with N-methyl ethanolamine, followed by methylation with methyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of oleamide and N-methyl ethanolamine.
Reaction Control: Automated systems to maintain optimal temperature and pH.
Purification: The product is purified using distillation or crystallization techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl sulphate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted amides and esters.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism by which N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate exerts its effects involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The molecular targets include lipid membranes and proteins, where it can alter membrane fluidity and protein conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—amine-ethyl chains, sulphate esters, and amide linkages—are shared with several analogs in the evidence. Below is a detailed comparison:
Functional Group Analysis
Key Structural and Functional Differences
Backbone Variations :
- The target compound’s oleamide backbone distinguishes it from phosphonates (e.g., –2) and sulfonamides (e.g., KN-93 ). Oleamide’s lipophilic nature may enhance membrane permeability compared to aromatic or phosphorus-based analogs.
- Methyl sulphate, a polar group, contrasts with the phosphonamidoate () and sulfonamide () moieties, suggesting differences in solubility and metabolic stability.
Aminoethyl Chain Modifications: The hydroxyethyl-methylamino-ethyl chain in the target compound is simpler than the isopropylmethylamino group in or the branched nitroethenediamine in . This could influence receptor binding or degradation pathways.
Biological Activity: KN-93’s sulfonamide group enables kinase inhibition , while the target’s sulphate ester may act as a leaving group in prodrug systems. Phosphonothiolates () are often hydrolytically stable, whereas methyl sulphate esters may undergo faster enzymatic cleavage .
Physicochemical and Pharmacokinetic Implications
- Solubility : The sulphate ester in the target compound likely enhances aqueous solubility compared to phosphonates (–2) but may reduce lipid solubility relative to oleamide alone.
- Metabolic Stability : Sulphate esters are prone to hydrolysis by sulfatases, whereas phosphonates (–2) resist enzymatic degradation .
- Bioactivity: Oleamide’s endogenous role in sleep induction suggests the target compound might interact with cannabinoid or GABA receptors, unlike the kinase-targeting KN-93 .
Notes
Data Limitations : Direct pharmacological or industrial data on the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
Functional Group Relevance: The hydroxyethyl-methylamino-ethyl chain is a common motif in bioactive molecules, facilitating hydrogen bonding and cationic interactions.
Synthetic Challenges : Introducing a methyl sulphate group to oleamide may require specialized sulfation techniques, differing from phosphonate or sulfonamide synthesis (–4).
Biological Activity
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate (CAS Number: 82799-37-9) is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of oleamide with N-methyl ethanolamine, followed by methylation with methyl sulfate. This process yields a compound that exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications .
- Receptor Interaction : this compound has been shown to interact with various receptors, including serotonin and cannabinoid receptors. Its affinity for these receptors suggests potential roles in modulating neurotransmission and inflammation .
- Cellular Effects : Studies indicate that this compound can influence cellular pathways related to apoptosis and cell survival. It has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : Preliminary investigations have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cells revealed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 100 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death. It was found to enhance the expression of antioxidant enzymes, thereby mitigating neuronal damage .
- Anti-inflammatory Properties : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Data Tables
| Biological Activity | Observed Effect | Concentration Range |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | 10 µM - 100 µM |
| Neuroprotection | Reduced oxidative stress | Varies by model |
| Antimicrobial | Disruption of microbial membranes | Varies by pathogen |
| Anti-inflammatory | Decreased cytokine production | Varies by model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
